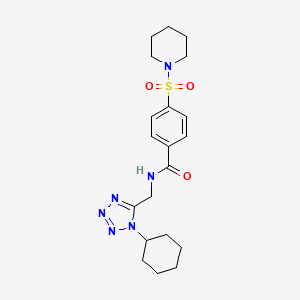

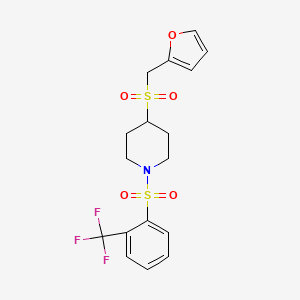

4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, commonly known as Compound A, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

COX-2 Inhibition and Pain Management

Research led by Hashimoto et al. (2002) on a related compound, JTE-522, which is a 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide derivative, has shown significant COX-2 inhibition. This compound has been identified for its potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, enhancing its selectivity for COX-2 over COX-1 with the introduction of a fluorine atom. This selectivity is crucial for reducing gastrointestinal side effects associated with non-selective COX inhibitors (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Antimicrobial and Anticancer Applications

A series of derivatives synthesized and evaluated by Kumar et al. (2012) demonstrated varying degrees of antimicrobial, anticancer, and antiviral activities. These compounds, characterized by the presence of a pyrimidine ring, showed notable effectiveness against specific microbial strains, suggesting their potential in designing new therapeutic agents to combat microbial infections and cancer cells. The study highlights the role of structural modifications in enhancing the biological activities of these compounds, underscoring the potential of 4-fluoro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide derivatives in drug development (Mahesh K. Kumar, K. Ramasamy, V. Mani, R. Mishra, A. Majeed, E. Clercq, B. Narasimhan, 2012).

Molecular Structure and Spectroscopic Analysis

The work by Mansour and Ghani (2013) on sulfamethazine Schiff-base, a compound structurally related to this compound, provides insights into the molecular structure, spectroscopic properties, and quantum chemical calculations. Their research sheds light on the stability, electronic structures, and molecular interactions of these compounds, offering a deeper understanding of their chemical properties and potential implications in drug design and development (A. Mansour, N. T. A. Ghani, 2013).

Radiosensitizing Effects for Cancer Treatment

A study on novel phenylpyrimidine derivatives by Jung et al. (2019) investigated the radiosensitizing effects of these compounds on human lung cancer cells. The research identified compounds that significantly inhibit cell viability and enhance the effects of radiotherapy, marking an important step towards developing effective treatments for cancer. These findings underscore the therapeutic potential of sulfonamide derivatives in improving the outcomes of radiotherapy for cancer patients (Seung-Youn Jung, Ky-Youb Nam, Jeong-In Park, K. Song, J. Ahn, Jong-Kuk Park, H. Um, Sang-Gu Hwang, Sang-Un Choi, Jie-Young Song, 2019).

properties

IUPAC Name |

4-fluoro-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-12-2-8-15(9-3-12)24(21,22)20-13-4-6-14(7-5-13)23-16-18-10-1-11-19-16/h1-3,8-11,13-14,20H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCBIUPLRCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2945225.png)

![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2945233.png)

![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)